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Methyl 2-(3,5-dioxo-4-phenyl-2-furylidene)-2-phenylacetate

Cat. No.: B1455997
CAS No.: 73622-57-8
M. Wt: 322.3 g/mol
InChI Key: OMZRMXULWNMRAE-ICFOKQHNSA-N
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Description

Historical Context of Vulpinic Acid Discovery and Initial Characterization

The study of chemical compounds from lichens, known as lichen chemistry, began to formalize in the late 19th and early 20th centuries. Within this scientific context, vulpinic acid was first isolated in 1925. wikipedia.orgwikipedia.org Early research focused on extracting and identifying the unique substances produced by lichens, which were often responsible for their distinct colors and potential toxic properties.

Initial characterization of vulpinic acid involved classical chemical methods to determine its elemental composition and molecular structure. Its structure was elucidated in the early part of the 20th century, revealing it to be the methyl ester of pulvinic acid. bioaustralis.com One of the lichens from which it was famously isolated is Letharia vulpina, a species that has a historical use as a poison for wolves and foxes in Scandinavia, an application that hints at the compound's biological activity. wikipedia.orgwikipedia.org

Natural Occurrence and Ecological Niche of Vulpinic Acid

Vulpinic acid is a secondary metabolite produced by the fungal partner (the mycobiont) in a lichen symbiosis. wikipedia.org Its distribution is specific to certain fungal species, and its presence is a key characteristic for the identification of these lichens.

Vulpinic acid is most famously found in the wolf lichen, Letharia vulpina, where it contributes to the lichen's bright yellow-green color. wikipedia.orgwikipedia.org It is also a major constituent in lichens of the genus Vulpicida, such as Vulpicida pinastri. researchgate.netnih.gov The compound is typically located in the cortex, the outer layer of the lichen thallus, where it can constitute a significant portion of the lichen's dry weight.

Table 1: Examples of Lichenized Fungi Containing Vulpinic Acid

GenusSpeciesCommon Name
LethariavulpinaWolf Lichen
VulpicidapinastriPowdery Goldspeck Lichen

While predominantly known as a lichen product, vulpinic acid and related pulvinic acids are not exclusive to lichenized fungi. The compound has been identified in some non-lichenized fungi as well. For instance, it has been found in the bolete fungus Pulveroboletus ravenelii. wikipedia.org Research from 2016 also implicated a distinct group of basidiomycetes as producers of vulpinic acid, highlighting that the biosynthetic pathways for this compound exist outside of the well-known lichen-forming fungal groups. wikipedia.org

Within the lichen symbiosis, vulpinic acid is not merely a passive pigment. Research suggests it serves several critical ecological functions. One of its primary roles is photoprotection. wikipedia.org Located in the outer cortex, it acts as a filter, shielding the photosynthetic partner (the photobiont) from potentially damaging high-intensity light, particularly blue light and ultraviolet (UV) radiation. wikipedia.org

Another significant function is as a chemical defense mechanism. Vulpinic acid acts as an antifeedant, deterring grazing by herbivores such as insects and mollusks. wikipedia.org Its relative toxicity to mammals further supports its role as a protective agent for the lichen. wikipedia.org More recent studies have also suggested that the concentration of vulpinic acid correlates with the abundance of a specific group of basidiomycetous yeasts found within the lichen cortex, indicating a potential role in structuring this multi-partner symbiosis. mdpi.com There is also evidence that lichen metabolites like vulpinic acid may play a role in regulating the growth of the photobiont partner. researchgate.net

Structural Classification and Relationship to Pulvinic Acid and Pulvinones

Vulpinic acid belongs to a class of natural products known as pulvinic acid derivatives. Structurally, it is a butenolide, specifically the methyl ester of pulvinic acid. wikipedia.orgbioaustralis.com The core structure is derived from the dimerization and oxidative ring-cleavage of arylpyruvic acids. wikipedia.org

The biosynthetic pathway originates from the aromatic amino acids phenylalanine and tyrosine. wikipedia.org This pathway also produces the parent compound, pulvinic acid, and a related class of compounds called pulvinones. wikipedia.orgwikipedia.org Vulpinic acid is formed through the esterification of the carboxylic acid group of pulvinic acid with methanol. wikipedia.org This structural relationship is fundamental to understanding its chemical properties and biosynthesis.

Table 2: Structural Relationship of Key Compounds

Compound NameCore StructureKey Functional Group Difference from Pulvinic Acid
Pulvinic Acid Pulvinic AcidN/A (Parent compound, has a carboxylic acid)
Vulpinic Acid Pulvinic AcidMethyl Ester (formed by esterification of the carboxylic acid)
Pulvinone PulvinoneDifferent heterocyclic core derived from the same precursors

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O5 B1455997 Methyl 2-(3,5-dioxo-4-phenyl-2-furylidene)-2-phenylacetate CAS No. 73622-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73622-57-8

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate

InChI

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15-

InChI Key

OMZRMXULWNMRAE-ICFOKQHNSA-N

Isomeric SMILES

COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3

Canonical SMILES

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3

Other CAS No.

521-52-8

Pictograms

Irritant

Synonyms

methyl (2E)-(5-hydroxy-3-oxo-4-phenyl-2(3H)-furanylidene)(phenyl)acetate
vulpinic acid
vulpinic acid, (E)-isomer
vulpinic acid, potassium salt, (E)-isome

Origin of Product

United States

Elucidation of Vulpinic Acid Biosynthetic Pathways and Fungal Secondary Metabolism

Origin from Aromatic Amino Acid Precursors (Phenylalanine, Tyrosine)

The biosynthesis of vulpinic acid and other related pulvinic acid derivatives originates from aromatic amino acids, specifically L-phenylalanine and L-tyrosine. wikipedia.orgwikipedia.org These amino acids serve as the fundamental building blocks. The initial step in the pathway involves the conversion of these amino acids into their corresponding arylpyruvic acids. wikipedia.org This transformation is a critical entry point into the pulvinic acid pathway. In plants and most microorganisms, tyrosine itself is synthesized from prephenate, an intermediate on the shikimate pathway, which also gives rise to phenylalanine. newworldencyclopedia.org

The general progression from these precursors to the core pulvinone structure involves a sequence of dimerization and oxidative ring-cleavage of the arylpyruvic acids. wikipedia.org This pathway is not exclusive to vulpinic acid but is also responsible for a range of other fungal pigments. wikipedia.org

Enzymatic Derivation from Pulvinic Acid through Esterification

Vulpinic acid is directly derived from pulvinic acid through an enzymatic esterification process. wikipedia.org In this reaction, a methyl group is added to the carboxylic acid moiety of pulvinic acid, forming the corresponding methyl ester, which is vulpinic acid. While the precise enzymes catalyzing this specific methylation step in lichens are a subject of ongoing research, the direct precursor-product relationship is well-established. wikipedia.org

Molecular Mechanisms of Pulvinone Skeleton Formation via Dimerization and Oxidative Ring-Cleavage

The formation of the characteristic pulvinone skeleton, the core structure of pulvinic and vulpinic acids, is a key part of the biosynthetic pathway. wikipedia.org This process begins after the initial formation of arylpyruvic acids from phenylalanine and tyrosine. wikipedia.org The proposed mechanism involves the dimerization of two arylpyruvic acid molecules. wikipedia.orgwikipedia.org

Following dimerization, a critical step of oxidative ring-cleavage occurs. wikipedia.orgwikipedia.org This reaction, along with subsequent decarboxylation, leads to the formation of the pulvinone structure. wikipedia.org This core skeleton is then further modified to produce the variety of pulvinic acid derivatives observed in nature. wikipedia.org

Investigation of Fungal Partners in Vulpinic Acid Production

Historically, the production of vulpinic acid in lichens was attributed solely to the primary fungal partner, the mycobiont, which is typically an ascomycete. wikipedia.org Lichens are complex symbiotic organisms comprising a fungus and a photosynthetic partner (an alga or cyanobacterium). mdpi.comeurekalert.org However, research has revealed a more intricate picture.

Studies on the lichen pair Bryoria tortuosa and Bryoria fremontii have been particularly insightful. purdue.edu These two lichens are genetically very similar in terms of their primary fungal and algal partners, yet B. tortuosa produces significant amounts of vulpinic acid, giving it a yellow color, while B. fremontii is dark brown and produces no such acid. eurekalert.orgpurdue.edu This discrepancy prompted investigations into the presence of other organisms that might influence secondary metabolite production. purdue.edu

Role of Secondary Fungal Symbionts (Basidiomycete Yeasts) in Biosynthesis

Groundbreaking research has identified the presence of basidiomycete yeasts as a third symbiotic partner in many lichens, including those in the family Parmeliaceae. mdpi.compurdue.edunih.gov In the case of Bryoria lichens, the abundance of a specific basidiomycete yeast, Cyphobasidium, has been positively correlated with the production of vulpinic acid. mdpi.comslu.se These yeasts are found embedded in the cortex of the lichen, the outer "skin". purdue.edunih.gov

The high concentration of these yeasts in B. tortuosa suggests they play a crucial role in the biosynthesis of vulpinic acid, potentially producing the compound themselves or in conjunction with the primary ascomycete fungus. purdue.eduslu.se While the complete biosynthetic pathway within these yeasts is yet to be fully elucidated, their consistent presence and correlation with vulpinic acid production point to their significant involvement in the lichen's secondary metabolism. nih.govslu.se This discovery has shifted the understanding of lichens from a dual symbiosis to a more complex multi-partner relationship. mdpi.com

Advanced Chemical Synthesis Methodologies for Vulpinic Acid and Structural Analogues

Reported Conventional Synthesis Routes of Vulpinic Acid

The earliest synthetic endeavors toward vulpinic acid date back to the late 19th and early 20th centuries. A predominant conventional strategy involved the use of dilactone precursors. e-bookshelf.de This approach, pioneered by Volhard in 1894, was centered on the condensation of diethyl oxalate (B1200264) with phenyl acetonitrile, followed by acidic hydrolysis and dehydration to form the pulvinic acid core. e-bookshelf.de Subsequent methanolysis of the resulting dilactones would then yield vulpinic acid. e-bookshelf.de While foundational, this method often suffered from a lack of regiospecificity, particularly when different aryl acetonitriles were used to create unsymmetrical analogues, leading to isomeric mixtures that were challenging to separate. e-bookshelf.de

Another notable conventional method involved the thermal rearrangement of an azidoquinone to a pulvinonitrile, which could then be hydrolyzed to afford vulpinic acid. e-bookshelf.de In 1975, a more regiospecific synthesis was reported by Pattenden and colleagues, which involved the condensation of a butenolide with aroyl formates. e-bookshelf.de These early methods, though effective to a degree, laid the groundwork for the development of more efficient and flexible synthetic routes.

Modern Convergent Synthetic Strategies for Vulpinic Acid Derivatives

Contemporary synthetic chemistry has shifted towards more convergent and versatile strategies, allowing for the efficient construction of vulpinic acid and a diverse array of its derivatives. These modern approaches often employ powerful cross-coupling reactions and strategically chosen precursors to achieve high yields and greater molecular complexity.

Application of Tetronic Acid as a Key Precursor

A significant advancement in the synthesis of vulpinic acids has been the utilization of commercially available tetronic acid (4-hydroxy-2(5H)-furanone) as a central building block. researchgate.netlookchem.comacs.org This strategy offers a flexible and efficient pathway to the core structure of vulpinic acid. lookchem.com The synthesis typically begins with the conversion of tetronic acid into a suitable intermediate, such as an iodide, in a few steps. lookchem.com This common intermediate can then be subjected to further functionalization to build the final vulpinic acid skeleton. lookchem.com

One approach involves a tandem transesterification/Dieckmann condensation. acs.orgnih.gov In this one-pot procedure, a mixture of a methyl arylacetate and methyl hydroxyacetate is treated with a base like potassium tert-butoxide to form a 3-aryltetronic acid. acs.orgnih.govacs.org This intermediate serves as a direct precursor for the synthesis of various vulpinic acids. acs.orgnih.gov This method has proven effective for preparing a range of 3-aryltetronic acids, which are valuable for creating diverse vulpinic acid analogues. acs.orgacs.org

Utilization of Suzuki-Miyaura Cross-Coupling in Construction

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of modern vulpinic acid synthesis. researchgate.netlookchem.comresearchgate.net This palladium-catalyzed reaction provides a powerful tool for forming the crucial carbon-carbon bond between the tetronic acid core and an aryl group. lookchem.com In a typical sequence, an intermediate derived from tetronic acid, such as an enol triflate or an iodide, is coupled with an arylboronic acid or its ester. lookchem.comresearchgate.net

This approach has been successfully employed to synthesize not only vulpinic acid itself but also a variety of its natural and non-natural analogues, including pinastric acid and xerocomic acid. researchgate.netlookchem.com The reaction conditions are generally mild, often using a palladium catalyst like Pd(PPh3)2Cl2 in a mixture of THF and an aqueous base at reflux. lookchem.com The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituted aryl groups, making it an invaluable tool for creating libraries of vulpinic acid derivatives for further study. lookchem.comresearchgate.net

Reaction Key Reagents Purpose Reference
Suzuki-Miyaura CouplingIodide intermediate, Arylboronate, Pd(PPh3)2Cl2, Na2CO3C-C bond formation between tetronic acid core and aryl group lookchem.com
Suzuki-Miyaura CouplingEnol triflate, Arylboronic acidFunctionalization of butenolides for vulpinic acid synthesis wikipedia.org

Regiospecific Synthesis of Differentiated Phenyl Ring Analogues

A key challenge in the synthesis of unsymmetrical vulpinic acid analogues, where the two phenyl rings are differently substituted, is achieving regiospecificity. Modern synthetic methods have addressed this challenge effectively. By employing a stepwise approach, it is possible to introduce different aryl groups in a controlled manner.

A developed regiospecific synthesis allows for the creation of vulpinic acid analogues with distinct substitutions on each phenyl ring. researchgate.net This is often achieved by first constructing the tetronic acid core with one aryl group in place and then introducing the second, different aryl group via a cross-coupling reaction like the Suzuki-Miyaura coupling. researchgate.net This strategic control over the introduction of the aryl moieties is crucial for synthesizing specific, non-symmetrical analogues and exploring structure-activity relationships.

Preparation and Characterization of Vulpinic Acid Analogues

The flexible synthetic strategies developed, particularly those utilizing tetronic acid and Suzuki-Miyaura cross-coupling, have enabled the preparation of a wide range of vulpinic acid analogues. lookchem.comacs.org These include naturally occurring compounds like pinastric acid and 4,4'-dimethoxyvulpinic acid, as well as novel, non-natural derivatives. acs.orgacs.org

For instance, starting from 3-(4-methoxyphenyl)tetronic acid, a three-step sequence involving reaction with an α-ketoester, dehydration, and subsequent UV irradiation to isomerize the resulting alkene mixture, has been used to efficiently synthesize pinastric acid and 4,4'-dimethoxyvulpinic acid. acs.orgnih.govacs.org This methodology was also applied to achieve the first total synthesis of methyl 3',5'-dichloro-4,4'-di-O-methylatromentate, a recently isolated natural product. acs.orgacs.org

The characterization of these newly synthesized analogues relies on standard analytical techniques. High-performance liquid chromatography (HPLC) is often used to confirm the purity of the compounds. ppjonline.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for elucidating their chemical structures.

Analogue Precursor Key Synthetic Steps Reference
Pinastric acid3-(4-methoxyphenyl)tetronic acidReaction with α-ketoester, Dehydration, UV isomerization acs.orgacs.org
4,4'-dimethoxyvulpinic acid3-(4-methoxyphenyl)tetronic acidReaction with α-ketoester, Dehydration, UV isomerization acs.orgacs.org
Methyl 3',5'-dichloro-4,4'-di-O-methylatromentate3-(4-methoxyphenyl)tetronic acidReaction with α-ketoester, Dehydration, UV isomerization acs.orgacs.org
Various vulpinic acidsTetronic acidConversion to iodide, Suzuki-Miyaura coupling with arylboronates lookchem.com

Ecological Significance and Environmental Interactions of Vulpinic Acid

Mechanisms of Anti-Herbivore Defense

Vulpinic acid serves as a potent chemical defense against a variety of herbivores. wikipedia.org This defense is particularly important for lichens, which are slow-growing and cannot easily recover from grazing damage. The compound's toxicity to insects and molluscs is a key aspect of this protective strategy. wikipedia.org

Research has consistently demonstrated that vulpinic acid acts as a feeding deterrent to several invertebrate species. researchgate.netusgs.gov Its effectiveness has been observed against molluscs, such as the field slug Deroceras reticulatum, and various insects. wikipedia.orgrothamsted.ac.uk In laboratory experiments, extracts from Letharia vulpina, which are rich in vulpinic acid, proved to be the most effective antifeedant among 15 different lichen species tested against slugs. rothamsted.ac.uk When isolated, vulpinic acid provided significant protection to turnip plants and wheat seeds from slug feeding, highlighting its potential as a natural pesticide. researchgate.netrothamsted.ac.uk

Studies on the yellow-striped armyworm (Spodoptera ornithogalli) also found that vulpinic acid impacts feeding and growth. sharnoffphotos.com The compound's role as a chemical defense is supported by its known toxicity to insects and its bitter taste, which discourages consumption. wikipedia.orgearth.com This anti-herbivore property is considered a primary biological function, evolved to deter grazing. wikipedia.org The solubility of vulpinic acid may also contribute to its effectiveness as a deterrent, as compounds associated with strong anti-herbivore effects tend to be relatively soluble, allowing for effective interaction with herbivores. nerc.ac.uknih.gov

The distribution and concentration of vulpinic acid within the lichen thallus are not uniform, a pattern that aligns with the principles of Optimal Defense Theory. researchgate.net This theory predicts that chemical defenses will be concentrated in the parts of an organism that are most valuable for its fitness and most vulnerable to attack. researchgate.net

In the lichen Letharia vulpina, the concentration of vulpinic acid is lowest in the older, basal branches and increases significantly toward the young, growing tips. usgs.gov This strategic allocation protects the most photosynthetically active and reproductively important parts of the lichen. usgs.gov Conversely, the concentration of another lichen compound, atranorin, shows the opposite pattern. usgs.gov

Similarly, in Vulpicida pinastri, the concentration of phenolic compounds, including vulpinic acid, is higher in soredia (asexual reproductive structures) compared to non-sorediate parts of the thallus. researchgate.netwcupa.edu This suggests a higher investment in the chemical protection of structures crucial for reproduction and dispersal. researchgate.net This targeted distribution supports the role of vulpinic acid as a key defensive compound, strategically deployed to maximize the lichen's survival and reproductive success. researchgate.netusgs.gov

Lichen SpeciesThallus PartRelative Vulpinic Acid ConcentrationReference
Letharia vulpinaYoung branch tipsHigh usgs.gov
Letharia vulpinaOld basal branchesLow usgs.gov
Vulpicida pinastriSorediate lobe endsHigh researchgate.net
Vulpicida pinastriNon-sorediate lobe endsLow researchgate.net

Photoprotective Functions and Radiation Mitigation

Lichens often inhabit environments with high levels of solar radiation, necessitating effective photoprotective mechanisms. Vulpinic acid is a key secondary metabolite that helps mitigate the damaging effects of excessive light, particularly in the ultraviolet (UV) and blue light portions of the spectrum. wikipedia.orgwcupa.eduresearchgate.net

Vulpinic acid is a potent UV-screening compound. nerc.ac.ukmdpi.com It is one of several lichen substances, including usnic acid, pinastric acid, and rhizocarpic acid, that have strong UV absorption capabilities, which help filter excessive and harmful UV-B radiation. wcupa.edu The extreme resilience of lichens to UV radiation is partly attributed to the biosynthesis of such unique compounds. mdpi.com

Studies have shown that vulpinic acid can effectively protect living cells from UV-induced damage. In laboratory settings, it prevented almost all toxic effects of UV-B radiation on human keratinocyte cells, proving more protective than the well-known antioxidant α-tocopherol. asm.orgnih.govresearchgate.net This protective quality is linked to its ability to absorb UV radiation and prevent subsequent cellular damage, such as apoptosis and cytoskeletal alterations. nih.govcaymanchem.com The photostability of vulpinic acid is significantly enhanced when it is embedded within a polysaccharide matrix, a condition that mimics its natural state in the lichen cortex. chemrxiv.orgchemrxiv.org This interaction inhibits a pathway that would normally lead to its photodegradation, thus maintaining its protective function over time. chemrxiv.orgchemrxiv.org

Beyond UV protection, vulpinic acid is a highly effective blue light screen. wikipedia.orgresearchgate.netnih.gov This function is crucial for protecting the lichen's photosynthetic partner (photobiont) from photoinhibition caused by high-energy visible light. researchgate.netcambridge.org In the lichen Letharia vulpina, the vibrant yellow color is due to vulpinic acid, which strongly absorbs light in the blue region of the spectrum. wikipedia.orgresearchgate.net

Experiments comparing normal L. vulpina thalli with those where vulpinic acid was mostly removed (via acetone (B3395972) rinsing) have provided direct evidence for its role. researchgate.netnih.gov The removal of vulpinic acid led to significantly increased photoinhibition when the lichen was exposed to blue light. researchgate.netnih.gov Quantitative analysis estimated that vulpinic acid screens as much as 77% to 88% of incoming blue light, thereby protecting the underlying photosynthetic machinery. researchgate.netnih.gov

While vulpinic acid's role as a light screen is highly beneficial in high-light environments, it creates a trade-off with photosynthetic efficiency, particularly under low-light conditions. nerc.ac.ukresearchgate.netcambridge.org By absorbing a significant portion of blue light, the compound reduces the amount of photosynthetically active radiation (PAR) reaching the photobiont. cambridge.org

This can compromise the quantum yield of photosynthesis. cambridge.orgresearchgate.net Research on Letharia vulpina demonstrated this interplay clearly. In control lichens containing vulpinic acid, exposure to high-intensity blue light caused low levels of photoinhibition. researchgate.netnih.gov However, after removing 75% of the vulpinic acid, exposure to the same blue light resulted in significantly exacerbated photoinhibition and reduced photosynthetic efficiency (ΦPSII). researchgate.netnih.gov This indicates that while the pigment is essential for protection in bright conditions, it may limit carbon fixation when light is scarce. nerc.ac.ukcambridge.org

Photosynthetic ParameterConditionEffect of Vulpinic AcidReference
Photoinhibition (in Blue Light) High LightReduced researchgate.netnih.gov
Effective Quantum Yield of PSII (ΦPSII) (in Blue Light) High LightMaintained (protected from reduction) researchgate.netnih.gov
Quantum Yield of CO₂ Uptake (QYCO₂) (in Blue Light) High LightMaintained (protected from reduction) researchgate.netnih.gov
Photosynthetic Efficiency Low LightPotentially compromised/reduced nerc.ac.ukcambridge.org

Contribution to Lichen Resilience and Ecological Adaptation

Vulpinic acid is a significant secondary metabolite that plays a multifaceted role in the ability of lichens to survive and thrive in challenging environments. Its functions contribute to lichen resilience through a combination of photoprotection, anti-herbivore defense, allelopathic interactions, and adaptation to the chemical environment of the substrate. These properties allow lichens containing vulpinic acid to colonize and persist in habitats where they are exposed to high levels of solar radiation, potential grazing pressure, and competition from other organisms.

Photoprotective Properties

One of the most critical roles of vulpinic acid is protecting the lichen's photosymbiont—the algal or cyanobacterial partner—from damaging solar radiation. wikipedia.orgourherald.comnih.gov Lichens often grow in exposed locations where they are subject to high levels of ultraviolet (UV) light, which can inhibit photosynthesis and cause cellular damage. ourherald.comcambridge.org Vulpinic acid, a yellow pigment, functions as a light-screening compound. ourherald.comnih.gov

Research has shown that vulpinic acid is particularly effective at absorbing blue light and longer UVA wavelengths. ourherald.comcambridge.orgnih.govnih.gov This shields the sensitive photosynthetic apparatus of the photobiont from photoinhibition. cambridge.org The concentration of these protective pigments is often higher in lichens found in sun-exposed habitats compared to those in shaded locations, indicating an adaptive response to environmental light conditions. ourherald.com

Recent studies have revealed a synergistic relationship between vulpinic acid and the exocellular polysaccharides (EPS) within the lichen's cortex. chemrxiv.org When embedded in this polysaccharide matrix, the photostability of vulpinic acid is significantly increased. chemrxiv.org The polysaccharides interrupt a pathway of intramolecular proton transfer that would normally lead to the breakdown of the vulpinic acid molecule upon UV exposure. chemrxiv.org This interaction showcases a sophisticated adaptation where the structural components of the lichen enhance the protective function of its chemical compounds, contributing to the remarkable resilience of lichens in extreme environments. chemrxiv.org

Table 1: Research Findings on the Photoprotective Role of Vulpinic Acid

Research FocusKey FindingReference(s)
UV Screening Vulpinic acid functions as a UV filter, specifically blocking blue light and UVA radiation to protect the photobiont. wikipedia.orgourherald.comcambridge.orgnih.govnih.gov
Synergy with Polysaccharides The photostability of vulpinic acid is greatly enhanced within the polysaccharide matrix of the lichen cortex, preventing its photodecomposition. chemrxiv.org
Mechanism of Stability Polysaccharides inhibit an intramolecular proton transfer in vulpinic acid, a process that would otherwise lead to its breakdown upon UV photoexcitation. chemrxiv.org
Human Cell Protection In laboratory settings, vulpinic acid has been shown to protect human keratinocytes (skin cells) from damage induced by UVB radiation. wikipedia.orgnih.gov

Anti-Herbivore Defense

Vulpinic acid serves as a potent chemical defense against grazing by herbivores. wikipedia.orgusgs.gov Many lichen secondary metabolites have evolved as antifeedants, and vulpinic acid is a prime example. wikipedia.orgresearchgate.net It is notably toxic to various invertebrates, such as insects and molluscs, as well as to carnivorous mammals. wikipedia.orgusgs.gov This toxicity deters potential consumers, thereby protecting the slow-growing lichen from being eaten.

The distribution of vulpinic acid within the lichen thallus supports its defensive function. Studies on Letharia vulpina (wolf lichen) using high-pressure liquid chromatography found that the concentration of vulpinic acid is highest in the young, growing tips of the thallus and decreases in the older, basal parts. usgs.gov This strategic allocation places the highest concentration of the protective compound in the most vulnerable and photosynthetically active parts of the lichen. usgs.gov The effectiveness of this defense is such that lichens rich in vulpinic acid, like Letharia vulpina, were historically used by humans to poison wolf and fox baits. encyclopedie-environnement.org

Table 2: Evidence for the Anti-Herbivore Function of Vulpinic Acid

Organism GroupEffect of Vulpinic AcidResearch ObservationReference(s)
Invertebrates (e.g., molluscs) Feeding deterrent, toxicActs as a feeding deterrent and is toxic to certain invertebrates. wikipedia.orgusgs.gov
Mammals Toxic to carnivoresHistorically used in baits to poison wolves and foxes. Not found to be toxic to mice and rabbits. wikipedia.orgencyclopedie-environnement.org
General Herbivores Reduced PalatabilityLichens containing vulpinic acid are known to be less palatable to generalist herbivores. nih.govresearchgate.net
Distribution within Lichen Optimal DefenseConcentration is highest in the younger, more vulnerable branch tips of Letharia vulpina. usgs.gov

Allelopathic and Regulatory Interactions

Allelopathy, the chemical inhibition of one organism by another, is another ecological role attributed to vulpinic acid. Lichen secondary metabolites can leach into the environment and affect the germination and growth of neighboring plants, mosses, and even other lichens. researchgate.netmdpi.comysn.runih.gov Pulvinic acid derivatives, including vulpinic acid, are known to have these phytotoxic effects. dergipark.org.tr

Interestingly, vulpinic acid may also play a role in regulating the symbiotic relationship itself. In laboratory experiments, the application of vulpinic acid was found to almost completely inhibit the growth of the free-living lichen photobiont Trebouxia irregularis. researchgate.net This suggests that the fungal partner (mycobiont) may use this compound to control the population and growth of its algal partner within the thallus, a concept sometimes referred to as "controlled parasitism". researchgate.net This regulation would be crucial for maintaining the delicate balance required for the symbiosis to function efficiently. researchgate.net

Adaptation to Substrate Chemistry

The chemical properties of vulpinic acid also contribute to the lichen's adaptation to its physical substrate. Vulpinic acid is a moderately strong acid that can participate in metal binding. nih.gov The ability to form complexes with metal ions is dependent on the ambient pH. nih.govresearchgate.net Research indicates that vulpinic acid tends to form these metal complexes under alkaline conditions. nih.gov

This metal-binding capability may be an important adaptation for nutrient acquisition and metal tolerance. By chelating essential metal micronutrients from the substrate, the lichen may enhance their uptake, particularly in nutrient-poor environments. Conversely, it could also serve to detoxify the lichen's immediate surroundings by binding with excessive concentrations of certain metals. This suggests that the presence of specific secondary metabolites like vulpinic acid can influence a lichen's preference for and ability to colonize substrates with particular pH levels and mineral compositions. nih.govresearchgate.net

In Depth Biological Activity Research and Mechanistic Studies of Vulpinic Acid

Antimicrobial Activity Investigations of Vulpinic Acid

Vulpinic acid has demonstrated notable antimicrobial effects, particularly against specific classes of bacteria and fungi. researchgate.netppjonline.orgkoreascience.krnih.govresearchgate.netresearchgate.netasm.orgmdpi.commdpi.comglpbio.com These properties have been the subject of numerous investigations to determine its spectrum of activity and the cellular processes it disrupts.

Research has consistently shown that vulpinic acid possesses antibacterial activity, with a pronounced efficacy against Gram-positive bacteria. researchgate.netnih.govasm.orgwikipedia.org Its mode of action appears to be multifaceted, involving the disruption of critical cellular processes such as cell division and the compromise of membrane integrity. tandfonline.comnih.govresearchgate.netresearchgate.nettandfonline.com

Vulpinic acid has demonstrated significant inhibitory effects against a range of Gram-positive bacteria. researchgate.netnih.govasm.orgwikipedia.org Studies have reported its activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgtandfonline.comnih.govresearchgate.netresearchgate.nettandfonline.com The minimum inhibitory concentration (MIC) values of vulpinic acid against various Gram-positive bacteria have been determined in several studies, highlighting its potential as an antibacterial agent. For instance, against Staphylococcus aureus, MIC values have been reported to be as low as 3.9 µg/ml. tandfonline.com In one study, the MIC values for vulpinic acid against a panel of Gram-positive bacteria ranged from 3.8 to 31.5 µg/ml. researchgate.netnih.gov Another investigation found that vulpinic acid was active against Clostridium perfringens, Bifidobacterium vulgatus, Bacteroides fragilis, Bacteroides loescheii, Propionibacterium acnes, Enterococcus faecium, and both methicillin-susceptible and -resistant S. aureus, with MICs ranging from 4 to 16 μg/ml. glpbio.com

Table 1: Antibacterial Activity of Vulpinic Acid against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus 3.9 µg/ml tandfonline.com
Gram-positive bacteria 3.8-31.5 µg/ml researchgate.netnih.gov
Clostridium perfringens 4-16 µg/ml glpbio.com
Bifidobacterium vulgatus 4-16 µg/ml glpbio.com
Bacteroides fragilis 4-16 µg/ml glpbio.com
Bacteroides loescheii 4-16 µg/ml glpbio.com
Propionibacterium acnes 4-16 µg/ml glpbio.com
Enterococcus faecium 4-16 µg/ml glpbio.com
Methicillin-susceptible S. aureus 4-16 µg/ml glpbio.com
Methicillin-resistant S. aureus 4-16 µg/ml glpbio.com

It is noteworthy that vulpinic acid has generally shown less activity against Gram-negative bacteria. ppjonline.orgasm.orgtandfonline.com

A key aspect of vulpinic acid's antibacterial mechanism is its ability to interfere with bacterial cell division. wikipedia.orgtandfonline.comnih.gov Research using extracts from Letharia vulpina, a lichen containing vulpinic acid as its main secondary compound, has shown that it disrupts the normal cell division process in MRSA. tandfonline.comnih.gov Transmission electron microscopy of MRSA cells treated with these extracts revealed interrupted cell division. tandfonline.com This disruption is thought to be a significant contributor to its bactericidal effects. The inhibition of cell division can ultimately lead to cell death. researchgate.net Some polyphenolic compounds have been shown to inhibit FtsZ, a protein that plays a crucial role in bacterial cell division, by preventing its polymerization. tandfonline.comresearchgate.netacs.org While the direct interaction of vulpinic acid with FtsZ has not been definitively proven, this remains a plausible mechanism for its observed effects on cell division.

In addition to disrupting cell division, vulpinic acid also compromises the integrity of the bacterial cell membrane. tandfonline.comnih.govresearchgate.netresearchgate.net Studies on MRSA treated with Letharia vulpina extracts have demonstrated damage to the cell membrane. tandfonline.comnih.govresearchgate.net This was confirmed through propidium (B1200493) iodide uptake assays, which showed a significant increase in fluorescence in treated bacterial cultures, indicating that the cell membranes had become more permeable. researchgate.net Transmission electron microscopy further visualized the adverse effects on MRSA cell membranes, showing abnormal morphology. tandfonline.com However, it's important to note that this membrane damage does not appear to cause gross cell lysis, as bacteriolytic assays did not show a significant reduction in optical density even at high concentrations of the extract. tandfonline.comnih.govresearchgate.net This suggests that the primary mode of action is not through complete rupture of the cell.

Vulpinic acid has also been recognized for its antifungal properties against a variety of fungal species. ppjonline.orgresearchgate.netresearchgate.net Its mechanism of action in fungi appears to involve the disruption of the cell cycle. ncats.io

The antifungal activity of vulpinic acid is linked to its ability to induce cell cycle arrest in fungal cells. ncats.io Research has indicated that vulpinic acid primarily affects the cell cycle, along with glycogen (B147801) metabolism, transcription, and translation in fungi. ncats.io While specific studies detailing the arrest at the S and G2/M phases for vulpinic acid are not as extensively documented as for some other lichen compounds like usnic acid, the general understanding is that interference with the cell cycle is a key part of its antifungal mechanism. ncats.iomdpi.com For instance, usnic acid has been shown to induce cell cycle arrest at the S and G2/M phases in certain cancer cell lines, providing a parallel for how these types of compounds can affect cellular proliferation. mdpi.com Further research is needed to specifically delineate the phases of the fungal cell cycle targeted by vulpinic acid.

Table 2: Antifungal Activity of Vulpinic Acid

Fungal Species Activity Reference
Sclerotinia sclerotiorum High (EC50 value of 2.8 μg/ml) ppjonline.org
Diaporthe actinidiae Strong inhibition ppjonline.orgkoreascience.krresearchgate.net
Diaporthe eres Strong inhibition ppjonline.orgkoreascience.krresearchgate.net

Antifungal Properties and Mode of Action

Modulation of Fungal Glycogen Metabolism, Transcription, and Translation

Vulpinic acid has been identified as a lichen metabolite that demonstrates notable antifungal properties. ncats.iokoreascience.kr Research indicates that its mechanisms of action against fungal cells are multifaceted, primarily affecting fundamental cellular processes such as glycogen metabolism, transcription, and translation. ncats.ionih.gov

Studies focusing on the molecular pathways affected by vulpinic acid have revealed its disruptive capabilities. In cancer cell models, which can provide insights into general cellular processes, vulpinic acid was found to impact pathways related to glycogen metabolism, transcription, and translation. nih.govresearchgate.net Specifically, in the context of fungal ribosome biogenesis, which is crucial for translation, vulpinic acid has been shown to cause aberrations in the 23S ribosomal RNA (rRNA) and lead to the accumulation of 7S pre-rRNA. researchgate.netnih.gov This interference with the machinery of protein synthesis highlights a key aspect of its antifungal activity.

While the precise mechanisms in fungi are still under detailed investigation, the disruption of these core processes—energy storage through glycogen, gene expression via transcription, and protein synthesis through translation—presents a significant hindrance to fungal proliferation and survival. ncats.io

Chemogenomic Approaches for Uncovering Antifungal Mechanisms

To elucidate the antifungal mechanisms of vulpinic acid at a broader, systemic level, researchers have employed chemogenomic approaches. oup.comkoreascience.krubc.ca This methodology involves screening a collection of yeast gene-deletion mutants to identify those that exhibit hypersensitivity to a specific compound, thereby revealing the cellular pathways affected by the drug.

A notable study utilized a chemogenomic approach with Saccharomyces cerevisiae to understand the antifungal action of vulpinic acid. oup.comkoreascience.krppjonline.org By identifying which gene-deletion strains were most susceptible to the compound, researchers could map the genetic interactions and infer the biological processes that vulpinic acid targets. While the specific gene hits from this study point towards a complex interaction with multiple cellular functions, this approach is pivotal in building a comprehensive model of its antifungal activity. mdpi.com This powerful screening method helps to pinpoint the compound's mode of action, moving beyond a single target to a network of affected pathways. ubc.ca

Anti-Biofilm Activity Research

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. The ability of a compound to inhibit or disrupt biofilm formation is a critical attribute for an effective antimicrobial. While research on vulpinic acid's specific anti-biofilm capabilities is still emerging, related lichen-derived compounds have shown significant promise in this area.

For instance, usnic acid, another well-studied lichen metabolite, has demonstrated the ability to inhibit biofilm formation by various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. oup.comasm.orgnih.gov It can reduce the thickness of mature biofilms and prevent the morphological transition of fungi like Candida albicans from yeast to hyphal form, a key step in biofilm development. nih.govmdpi.com Studies on crude lichen extracts containing vulpinic acid have also suggested anti-biofilm potential. tandfonline.com Extracts from Hypogymnia tubulosa have shown significant antibiofilm activity against Gram-positive bacteria. mycosphere.org Given that vulpinic acid is known to disrupt the cell membrane and cell division processes of methicillin-resistant Staphylococcus aureus (MRSA), it is plausible that it contributes to the anti-biofilm activity observed in extracts containing it. tandfonline.com However, more direct research is needed to isolate and quantify the specific anti-biofilm effects of pure vulpinic acid.

Antioxidant Activity and Oxidative Stress Alleviation by Vulpinic Acid

Superoxide (B77818) Anion Scavenging Activity

One of the key antioxidant functions of vulpinic acid is its ability to scavenge the superoxide anion radical (O₂⁻). mdpi.comresearchgate.net The superoxide anion is a primary ROS that can lead to the formation of more damaging species. frontiersin.org Research has quantified the superoxide anion scavenging activity of vulpinic acid, demonstrating its capacity to neutralize this radical. mdpi.comnih.gov In one study, vulpinic acid exhibited a half-maximal inhibitory concentration (IC₅₀) of 30 µg/mL for superoxide anion scavenging. mdpi.com This activity is comparable to other related lichen compounds and underscores its role as a potent antioxidant. mdpi.comresearchgate.net

Table 1: Superoxide Anion Scavenging Activity of Lichen Acids

Compound IC₅₀ (µg/mL) Source
Vulpinic Acid 30 mdpi.com
Pinastric Acid 70 mdpi.com
Usnic Acid 24 mdpi.com

Reduction of Hydrogen Peroxide-Induced Reactive Oxygen Species (ROS) Production

Vulpinic acid has been shown to effectively protect cells from damage induced by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress. nih.govmdpi.com Studies on human umbilical vein endothelial cells (HUVECs) demonstrated that pretreatment with vulpinic acid significantly reduces the production of ROS caused by H₂O₂ exposure. nih.govmedchemexpress.comcaymanchem.com

In one key experiment, HUVECs were treated with 215 µM of H₂O₂ to induce oxidative stress. nih.govresearchgate.net Pretreatment with 15 µM of vulpinic acid was found to be the most effective dose in protecting the cells, significantly decreasing ROS production and subsequent cellular damage. nih.govresearchgate.net This protective effect highlights vulpinic acid's potential in alleviating conditions exacerbated by oxidative stress. nih.govresearchgate.net An extract of the lichen Vulpicida pinastri, which contains vulpinic acid, also significantly inhibited ROS production in neuroblastoma cells subjected to H₂O₂-induced stress. mdpi.com

Table 2: Protective Effect of Vulpinic Acid against H₂O₂-Induced Oxidative Stress in HUVECs

Treatment Group Observation Source
Control Normal cell state nih.gov
215 µM H₂O₂ Significant increase in ROS production nih.govresearchgate.net

Anti-inflammatory Research of Vulpinic Acid

Vulpinic acid is recognized as a lichen metabolite with anti-inflammatory properties. ncats.ioscbt.combiosynth.com Its anti-inflammatory activity has been noted in various contexts, often linked to its antioxidant capabilities. Inflammation and oxidative stress are closely related, with each process capable of inducing and amplifying the other.

Vulpinic acid, a naturally occurring secondary metabolite derived from certain lichen species, has garnered significant attention for its potential as an antineoplastic and anticancer agent. nih.govresearchgate.net Extensive research has delved into its biological activities, revealing its ability to impede cancer cell proliferation, migration, and the formation of new blood vessels that tumors need to grow. nih.govresearchgate.netresearchgate.net Mechanistic studies have further illuminated the intricate pathways through which vulpinic acid exerts its anticancer effects, primarily by inducing programmed cell death, or apoptosis, in malignant cells. nih.govrsc.orgresearchgate.net

Anti-proliferative and Anti-migration Effects on Cancer Cell Lines

Vulpinic acid has demonstrated significant anti-proliferative effects across a diverse range of cancer cell lines. rsc.orgmdpi.com Studies have shown its efficacy in inhibiting the growth of human breast cancer cells (MCF-7, MDA-MB-231, BT-474, SK-BR-3), lung adenocarcinoma cells (A549, NCI-H1264, NCI-H1299, Calu-6), pancreatic ductal adenocarcinoma cells (PANC-1, MIA PaCa-2), and hepatocellular carcinoma cells (HepG2). rsc.orgmdpi.com Notably, vulpinic acid has shown a selective cytotoxic effect, significantly inhibiting the viability of cancer cells while having a minimal impact on non-cancerous cell lines such as human non-malignant breast epithelial cells (MCF-12A) and normal L929 and Vero cells. nih.govmdpi.com For instance, one study found the IC₅₀ value of vulpinic acid in MCF-7 breast cancer cells to be significantly lower than in MCF-12A noncancerous epithelial cells, highlighting its potential as a targeted cancer therapy. nih.gov

The anti-proliferative activity of vulpinic acid is dose- and time-dependent. researchgate.netdergipark.org.tr For example, in MCF-7 cells, vulpinic acid at a concentration of 10 µM showed increasing inhibition of cell proliferation over 48 and 72 hours. dergipark.org.tr Similarly, in cervical cancer HeLa cells, vulpinic acid suppressed proliferation in a dose- and time-dependent manner, with an IC₅₀ value of 66.53 μg/ml at 48 hours. researchgate.net

Beyond inhibiting proliferation, vulpinic acid also curtails the migration of cancer cells, a critical step in tumor metastasis. researchgate.netdergipark.org.trnih.gov It has been shown to suppress migration in breast cancer cell lines (MCF-7 and MDA-MB-453) and cervical cancer HeLa cells. researchgate.netnih.gov This anti-migratory effect is linked to the inhibition of thioredoxin reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells. dergipark.org.trnih.gov

Table 1: Anti-proliferative and Anti-migratory Effects of Vulpinic Acid on Various Cancer Cell Lines

Cell Line Cancer Type Effect Key Findings Citations
MCF-7 Breast Cancer Anti-proliferative, Anti-migratory Dose- and time-dependent inhibition of proliferation and suppression of migration. More sensitive to vulpinic acid than other breast cancer lines. nih.govmdpi.comdergipark.org.trnih.gov
MDA-MB-231 Breast Cancer Anti-proliferative Decreased viability and induced apoptosis. mdpi.com
BT-474 Breast Cancer Anti-proliferative Decreased viability and induced apoptosis. mdpi.com
SK-BR-3 Breast Cancer Anti-proliferative Decreased viability and induced apoptosis. mdpi.com
A549 Lung Adenocarcinoma Anti-proliferative Significantly reduced cell viability. researchgate.netrsc.org
NCI-H1264 Lung Adenocarcinoma Anti-proliferative Significantly reduced cell viability. researchgate.netrsc.org
NCI-H1299 Lung Adenocarcinoma Anti-proliferative Significantly reduced cell viability. researchgate.netrsc.org
Calu-6 Lung Adenocarcinoma Anti-proliferative Significantly reduced cell viability. researchgate.netrsc.org
PANC-1 Pancreatic Ductal Adenocarcinoma Anti-proliferative Significantly reduced cell viability. researchgate.netrsc.org
MIA PaCa-2 Pancreatic Ductal Adenocarcinoma Anti-proliferative Significantly reduced cell viability. researchgate.netrsc.org
HepG2 Hepatocellular Carcinoma Anti-proliferative Inhibited proliferation and induced apoptosis. researchgate.netrsc.orgmdpi.com
HeLa Cervical Cancer Anti-proliferative, Anti-migratory Suppressed proliferation and migration in a dose- and time-dependent manner. researchgate.net
A-375 Melanoma Anti-proliferative Strong anti-proliferative effect without damaging normal melanocytes. researchgate.net
PC-3 Metastatic Prostate Cancer Anti-proliferative Significantly decreased cell viability. nih.gov

Anti-angiogenic Properties in Cancer Contexts

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. researchgate.netlongdom.org Vulpinic acid has demonstrated potent anti-angiogenic properties, suggesting another avenue through which it can combat cancer. researchgate.netmdpi.comnih.gov

In studies using the endothelial tube formation assay, vulpinic acid exhibited strong anti-angiogenic activity. researchgate.netmdpi.com It has been shown to be more effective as an anti-angiogenic agent than another lichen compound, (-)-usnic acid, due to its lower cytotoxicity and more significant inhibitory effect on the formation of tube-like structures by human umbilical vein endothelial cells (HUVEC). researchgate.net This suggests that vulpinic acid can interfere with the ability of endothelial cells to form new blood vessels, thereby potentially starving tumors and inhibiting their growth. researchgate.netlongdom.org

Thioredoxin Reductase 1 (TrxR1) Inhibition in Cancer Cells

Vulpinic acid has been identified as a noteworthy inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in cellular redox balance and proliferation. eajm.orgncats.ioncats.io Research indicates that vulpinic acid can suppress the proliferation and migration of human breast carcinoma cell lines, such as MCF-7 and MDA-MB-453, by targeting TrxR1. eajm.orgdergipark.org.trnih.gov

The mechanism of action involves the direct inhibition of TrxR1's enzymatic activity. nih.gov While vulpinic acid has been observed to induce the gene expression of TrxR1, it simultaneously inhibits the protein's expression and function in breast cancer cells. nih.gov This inhibition of TrxR1 activity by vulpinic acid contributes to its anticancer effects, including the induction of cell cycle arrest. dergipark.org.trnih.gov Studies have also demonstrated that vulpinic acid's inhibitory effect on TrxR1 is more potent than that of some conventional anticancer drugs like cisplatin (B142131) and doxorubicin. science.govscience.gov This targeted inhibition in various cancer cell lines, including cervical cancer, suggests its potential as a chemotherapeutic agent. larvol.com

It is important to note that while vulpinic acid shows significant inhibition of TrxR1, it does not appear to induce apoptosis in certain breast cancer cell lines. nih.gov Instead, its primary anticancer activity in these cells is linked to the suppression of proliferation and migration through TrxR1 inhibition. dergipark.org.trnih.gov

Enzymatic Inhibition Studies of Vulpinic Acid

Vulpinic acid has demonstrated significant inhibitory effects on the key enzymes of the polyol pathway, namely aldose reductase (AR) and sorbitol dehydrogenase (SDH). nih.govtandfonline.comtandfonline.com The inhibition of these enzymes is a critical area of research for the prevention of diabetic complications.

In a study utilizing purified AR and SDH from sheep kidney, vulpinic acid was tested for its inhibitory activity. nih.gov The results revealed that vulpinic acid is a potent inhibitor of both enzymes. nih.govtandfonline.comtandfonline.com The inhibition constants (Kᵢ) were determined to be 1.46 ± 0.04 µM for aldose reductase and 15.32 ± 0.34 µM for sorbitol dehydrogenase. nih.govtandfonline.com These findings highlight the strong inhibitory potential of vulpinic acid against these two enzymes.

Table 1: Inhibitory Activity of Vulpinic Acid on Polyol Pathway Enzymes

Enzyme Inhibition Constant (Kᵢ) (µM)
Aldose Reductase (AR) 1.46 ± 0.04 nih.govtandfonline.comtandfonline.com
Sorbitol Dehydrogenase (SDH) 15.32 ± 0.34 nih.govtandfonline.com

Research has shown that vulpinic acid can modulate the activity of matrix metalloproteinases, specifically collagenase and elastase. researchgate.net These enzymes are involved in the breakdown of extracellular matrix proteins. researchgate.net

A study investigating the inhibitory effects of vulpinic acid on these enzymes reported excellent to good inhibitory activities. researchgate.net The IC₅₀ value for the inhibition of collagenase by vulpinic acid was found to be 195.36 µM. researchgate.net It exhibited even more potent inhibition against elastase, with an IC₅₀ value of 25.24 µM. researchgate.net Molecular docking studies have further supported these findings, indicating that vulpinic acid can interact with key residues within the active sites of both collagenase and elastase, suggesting its potential as an inhibitor of these enzymes. researchgate.net

Table 2: IC₅₀ Values of Vulpinic Acid for Matrix Metalloproteinase Inhibition

Enzyme IC₅₀ (µM)
Collagenase 195.36 researchgate.net
Elastase 25.24 researchgate.net

Vulpinic acid has been evaluated for its ability to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins. ncats.ionih.gov Studies have shown that vulpinic acid exhibits weak inhibitory activity against COX-1. ncats.ionih.gov

The reported IC₅₀ value for the inhibition of COX-1 by vulpinic acid is 218 µM. ncats.ionih.gov This indicates a relatively low potency for COX-1 inhibition compared to its effects on other enzymes.

Table 3: IC₅₀ Value of Vulpinic Acid for COX-1 Inhibition

Enzyme IC₅₀ (µM)
Cyclooxygenase-1 (COX-1) 218 ncats.ionih.gov

Antiviral Activity Research of Vulpinic Acid (e.g., Human Coronaviruses)

Recent studies have highlighted the potential of vulpinic acid as an antiviral agent, particularly against human coronaviruses. nih.govresearchgate.netdntb.gov.ua In a screening of various natural compounds, vulpinic acid was identified as one of four lichen compounds with high activity against the human coronavirus HCoV-229E. nih.govresearchgate.netdntb.gov.ua

The antiviral activity of vulpinic acid against HCoV-229E was determined to have an IC₅₀ value of 14.58 µM. nih.govresearchgate.netdntb.gov.ua This activity was observed without significant toxicity to the host cells at the effective concentrations. nih.govresearchgate.net

Kinetic studies have been conducted to elucidate the mechanism of action of vulpinic acid's antiviral activity. nih.govresearchgate.netnih.gov The results from these studies indicate that vulpinic acid is active when added at the replication step of the viral life cycle. nih.govresearchgate.netnih.gov This suggests that vulpinic acid likely inhibits viral replication rather than interfering with the entry of the virus into the host cell. nih.gov

Table 4: Antiviral Activity of Vulpinic Acid against Human Coronavirus

Virus IC₅₀ (µM)
Human Coronavirus HCoV-229E 14.58 nih.govresearchgate.netdntb.gov.ua

Influence on Cellular Differentiation and Stem Cell Fate

Vulpinic acid, a naturally occurring secondary metabolite derived from lichens, has demonstrated significant effects on the lineage commitment and differentiation of stem cells. nih.gov Research indicates that this compound can direct the fate of mesenchymal stem cells (MSCs), influencing the delicate balance between bone formation (osteogenesis) and fat cell formation (adipogenesis). nih.govgrafiati.com This regulatory role is primarily attributed to its ability to epigenetically modulate key signaling pathways. nih.gov

Regulation of Osteogenesis and Adipogenesis

Vulpinic acid exhibits a dual-action role in the differentiation of progenitor cells, steering mesenchymal stem cells toward an osteogenic fate while simultaneously inhibiting their commitment to the adipogenic lineage. nih.gov In studies using 10T1/2 mesenchymal stem cells, treatment with vulpinic acid was shown to promote osteogenesis. nih.gov This process effectively channels the differentiation potential of these multipotent cells towards becoming bone-forming osteoblasts. nih.gov

Conversely, while it blocks the initial commitment of MSCs to the adipocyte lineage, vulpinic acid has a different effect on cells that are already committed preadipocytes. nih.gov In 3T3-L1 preadipocytes, vulpinic acid was found to promote terminal differentiation into mature adipocytes. nih.govd-nb.info However, this process leads to a decrease in hypertrophic adipocytes. nih.gov Instead of large, concentrated lipid droplets, the treatment results in a greater number of smaller adipocytes, with dispersed lipid accumulation. nih.gov This is accompanied by an upregulation of genes associated with lipolysis and a downregulation of inflammatory factors in the resulting adipocytes. nih.govgrafiati.com This suggests that vulpinic acid influences not just the direction of differentiation but also the phenotype of the resulting mature cells. nih.gov

Table 1: Effect of Vulpinic Acid on Stem Cell Differentiation

Cell Type Effect of Vulpinic Acid Treatment Outcome Source
10T1/2 Mesenchymal Stem Cells Promotes differentiation towards osteoblasts Increased Osteogenesis nih.gov,
Inhibits commitment to adipogenic lineage Decreased Adipogenesis from MSCs nih.gov
3T3-L1 Preadipocytes Promotes terminal differentiation Increased number of mature adipocytes nih.govd-nb.info
Leads to smaller, dispersed lipid droplets Decreased hypertrophic adipocytes nih.gov
Upregulates lipolytic genes Enhanced lipolysis nih.govgrafiati.com
Downregulates inflammatory factors Reduced inflammation nih.govgrafiati.com

Epigenetic Modulation of Wnt Signaling Pathways via H3 Acetylation

The mechanism by which vulpinic acid directs mesenchymal stem cell fate towards osteogenesis is rooted in its epigenetic activity, specifically targeting the Wnt signaling pathway. nih.govmdpi.com The Wnt pathway is a critical regulator of cell fate, proliferation, and differentiation. mdpi.com

Treatment of 10T1/2 mesenchymal stem cells with vulpinic acid leads to an upregulation of histone H3 acetylation. nih.gov Histone acetylation is an epigenetic modification that generally leads to a more open chromatin structure, making genes more accessible for transcription. This increased H3 acetylation directly impacts the expression of specific Wnt ligands. nih.gov Research has shown that vulpinic acid specifically increases the expression of Wnt6, Wnt10a, and Wnt10b. nih.gov The upregulation of these Wnt proteins activates the canonical Wnt signaling cascade, which is a known driver of osteogenic differentiation and an inhibitor of adipogenesis. nih.gov

Interestingly, this specific epigenetic mechanism was not observed during the terminal differentiation of 3T3-L1 preadipocytes. nih.gov In these cells, vulpinic acid treatment did not alter the levels of acetylated histone H3, but instead increased the acetylation of α-tubulin. nih.gov This indicates that vulpinic acid employs distinct molecular mechanisms in different cell types and at different stages of differentiation to exert its effects. nih.gov

Table 2: Mechanistic Effects of Vulpinic Acid on Wnt Signaling in Mesenchymal Stem Cells

Target Process Molecular Effect of Vulpinic Acid Resulting Gene Expression Change Cellular Consequence Source
Epigenetic Modification Induces upregulation of histone H3 acetylation - Increased gene accessibility nih.gov,
Wnt Gene Expression Acts on promoter regions of Wnt genes Increased expression of Wnt6, Wnt10a, and Wnt10b Activation of Wnt signaling nih.gov, researchgate.net
Cell Fate Determination Activation of Wnt signaling pathway - Promotion of osteogenesis, inhibition of adipogenesis nih.gov

Analytical Methodologies and Spectroscopic Characterization in Vulpinic Acid Research

Mass Spectrometry Applications (e.g., DART-HRMS) for Detection and Isolation

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) has emerged as a rapid and effective method for the detection and identification of vulpinic acid directly from unprocessed lichen samples. mdpi.comresearchgate.net This technique was successfully used on the thalli of Vulpicida pinastri, where DART-HRMS analysis in both positive and negative ionization modes allowed for the straightforward detection of vulpinic acid, pinastric acid, and usnic acid. mdpi.com The mass spectra revealed peaks corresponding to the [M-H]⁻ ions of these compounds, and the exact mass measurements confirmed their elemental composition. mdpi.com This rapid chemical fingerprinting paves the way for targeted isolation of the compounds for further study. mdpi.comresearchgate.net

Table 2: DART-HRMS Data for Vulpinic Acid Detection in Vulpicida pinastri

CompoundIonization ModeObserved m/zIon FormulaCalculated MassSource
Vulpinic Acid Negative321.0718[C₁₉H₁₃O₅]⁻321.0717 mdpi.com

Spectrophotometric Assays for Biological Activity Evaluation

Spectrophotometric assays are essential for evaluating the biological activities of vulpinic acid. These colorimetric methods measure changes in absorbance to quantify activities such as antioxidant capacity and enzyme inhibition. For instance, the antioxidant potential of vulpinic acid has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitro-blue tetrazolium (NBT) test for superoxide (B77818) anion scavenging. mdpi.com In the DPPH assay, vulpinic acid demonstrated moderate activity. mdpi.com Furthermore, spectrophotometric methods have been employed to determine the inhibitory effects of vulpinic acid on enzymes like collagenase and elastase, which are involved in skin aging. nih.gov The results are typically expressed as IC₅₀ values, representing the concentration of the compound required to achieve 50% inhibition.

Table 3: Biological Activity of Vulpinic Acid Determined by Spectrophotometric Assays

AssayActivityResult (IC₅₀)Source
DPPH AssayAntioxidant55.0 µg/mL mdpi.com
Elastase InhibitionAnti-aging25.24 µM nih.gov
Collagenase InhibitionAnti-aging195.36 µM nih.gov
MTT Assay (CaCo2 cells, 48h)Cytotoxicity~12.5 µM ijper.org

Advanced Spectroscopic Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism)

Advanced spectroscopic techniques like Electronic Circular Dichroism (ECD) are vital for stereochemical analysis, which is the study of the spatial arrangement of atoms in molecules. nih.gov While vulpinic acid itself is not chiral, it often co-occurs in lichens with chiral compounds. In a study of Vulpicida pinastri, from which vulpinic acid was isolated, ECD was instrumental in analyzing the stereochemistry of the co-occurring usnic acid. mdpi.com By comparing the experimental ECD spectrum of the isolated usnic acid with calculated spectra, researchers proved the existence of an uncommon scalemic mixture of (+) and (–) enantiomers in a 35:65 ratio. mdpi.com This application demonstrates the power of chiroptical methods like ECD to determine the absolute configuration and enantiomeric composition of complex natural products found alongside vulpinic acid, which is crucial for establishing reliable structure-activity relationships. mdpi.comnih.gov

Computational Chemistry and in Silico Modeling in Vulpinic Acid Studies

Molecular Docking Simulations for Ligand-Enzyme Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in understanding the structural basis of a ligand's biological activity. In the context of vulpinic acid, docking simulations have been employed to profile its interactions with key enzymes involved in skin aging and cancer.

Detailed research has shown that vulpinic acid exhibits significant inhibitory activity against proteolytic enzymes like collagenase and elastase, which are responsible for the degradation of extracellular matrix proteins. Molecular docking calculations were performed to investigate the chemical and biological activity of vulpinic acid against these enzymes. The simulations revealed that vulpinic acid can effectively fit into the active sites of both collagenase and elastase, interacting with essential amino acid residues and potentially disrupting their catalytic activity. This predicted inhibitory action is corroborated by experimental data, which show significant inhibition of these enzymes in vitro.

Table 1: In Vitro Inhibitory Activity of Vulpinic Acid Against Proteolytic Enzymes

Enzyme TargetIC₅₀ Value (µM)
Collagenase195.36
Elastase25.24

Calculation of Binding Free Energies for Molecular Interactions

While molecular docking predicts the binding pose of a ligand, the calculation of binding free energy (ΔG) provides a quantitative estimate of the binding affinity and stability of the ligand-receptor complex. A more negative binding free energy value typically indicates a more stable and favorable interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for these calculations.

For vulpinic acid, binding free energy calculations were performed to further characterize the ligand-enzyme complexes with collagenase and elastase. These calculations complement the docking simulations by confirming that the predicted binding poses are energetically favorable. The results from these energy calculations provide a deeper understanding of the stability and strength of the interactions between vulpinic acid and its enzymatic targets, reinforcing the likelihood that the observed biological activity is due to a direct and stable binding event.

Structure-Activity Relationship (SAR) Modeling for Optimized Biological Performance

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. By systematically modifying the functional groups of a lead compound, researchers can identify which parts of the molecule are crucial for its activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. This process can be guided by computational techniques known as Quantitative Structure-Activity Relationship (QSAR) modeling.

While the potential of vulpinic acid has been established, comprehensive SAR or QSAR studies specifically focused on vulpinic acid derivatives are not extensively documented in the current scientific literature. However, the principles of SAR provide a clear path for its future optimization. For instance, the core pulvinic acid scaffold of vulpinic acid presents several sites for chemical modification. SAR studies could explore how alterations to the phenyl groups or the enol hydroxyl group might affect its binding affinity for targets like collagenase or its cytotoxic effects on cancer cells. Such studies would be crucial for rationally designing novel analogues with enhanced biological performance.

In Silico Prediction and Validation of Biological Efficacy

A key strength of computational modeling is its ability to predict the biological activity of a compound, which can then be validated through experimental in vitro or in vivo assays. The in silico prediction of vulpinic acid's inhibitory effects on enzymes involved in aging and its potential as an anti-cancer agent has been substantiated by numerous laboratory studies.

The computational predictions that vulpinic acid could act as an effective inhibitor of collagenase and elastase were validated by enzyme inhibition assays that determined its IC₅₀ values. researchgate.net Furthermore, the broader biological efficacy of vulpinic acid, particularly its anti-cancer properties, has been extensively validated. In vitro studies have demonstrated its cytotoxic effects against a range of human cancer cell lines, confirming the predictions of its potential as an anti-neoplastic agent. For example, vulpinic acid has shown significant activity against colon (CaCo2), liver (HepG2), and breast (MCF-7) cancer cells, among others. ijper.orgnih.gov These experimental findings provide strong validation for the biological efficacy initially suggested by computational models.

Table 2: In Vitro Validation of Vulpinic Acid's Anticancer Efficacy (IC₅₀ values)

Cancer Cell LineCell TypeIC₅₀ Value (µM)
CaCo2Colon Carcinoma13.7
HepG2Hepatocellular Carcinoma23.8
Hep2CLaryngeal Carcinoma25.3
RDRhabdomyosarcoma34.4
WehiMurine Fibrosarcoma38.6
MCF-7Breast Adenocarcinoma18.0

Future Research Directions and Translational Perspectives for Vulpinic Acid

Deeper Elucidation of Undiscovered Mechanisms of Action

While preliminary studies have identified several bioactivities of vulpinic acid, the precise molecular mechanisms often remain partially understood. Future research must focus on a deeper mechanistic elucidation to fully comprehend its potential.

Known biological activities provide a foundation for these future studies. For instance, vulpinic acid demonstrates antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgppjonline.org This activity has been linked to the disruption of cell membrane integrity and cell division processes. ppjonline.orgtandfonline.comresearchgate.net In the realm of oncology, vulpinic acid has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines, including breast cancer and melanoma. nih.govnih.gov This is achieved, in part, by modulating the expression of key regulatory molecules such as microRNAs and proteins involved in apoptosis like Bax and Bcl-2. nih.govresearchgate.net Furthermore, its antioxidant properties and inhibitory effects on enzymes like mitochondrial thioredoxin reductase (TrxR) and those in the polyol pathway have been reported. medchemexpress.comncats.iotandfonline.comnih.gov

However, significant gaps in our knowledge persist. For its antibacterial action, the specific molecular targets within the bacterial cell that lead to membrane disruption and cell division inhibition are yet to be definitively identified. researchgate.net Similarly, while its influence on apoptotic pathways in cancer is established, the direct protein binding partners and the complete signaling cascades it triggers require more detailed investigation. nih.govresearchgate.net Identifying the full spectrum of kinases, transcription factors, and other cellular components that vulpinic acid interacts with is crucial. Advanced techniques such as proteomic analysis, transcriptomics, and computational docking studies will be instrumental in mapping these interactions and revealing the full mechanistic picture of its bioactivity.

Rational Design and Targeted Synthesis of Novel Analogues with Enhanced Bioactivities

The natural structure of vulpinic acid serves as a promising scaffold for chemical modification. Rational drug design, a process that leverages knowledge of a biological target to create new medications, offers a pathway to develop novel analogues with improved therapeutic properties. vbspu.ac.in This involves creating derivatives of the lead compound—in this case, vulpinic acid—to enhance bioactivity, selectivity, and pharmacokinetic characteristics. redalyc.org

Several chemical synthesis strategies for vulpinic acid and its derivatives have already been established, providing a robust platform for future work. researchgate.net Common methods include syntheses starting from tetronic acid as a precursor and employing techniques like Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.netnih.govnih.gov These synthetic routes are not merely for recreating the natural product but for generating structural diversity. acs.orgacs.org By systematically modifying the structure, such as altering the functional groups on the two phenyl rings, chemists can conduct detailed structure-activity relationship (SAR) studies. redalyc.orgresearchgate.net

These SAR studies are critical for identifying the specific parts of the molecule responsible for its biological effects (the pharmacophore). vbspu.ac.in This knowledge can then be used to guide the targeted synthesis of new analogues. The goal is to produce derivatives with enhanced potency against microbial or cancer targets, greater selectivity to reduce potential side effects, and better stability or solubility for therapeutic application. The successful synthesis of related natural products like pinastric acid and xerocomic acid demonstrates the feasibility of this approach. researchgate.netresearchgate.netacs.org

Development of Advanced Biotechnological Production Methods for Sustainable Sourcing

Currently, vulpinic acid is primarily obtained by extraction from lichens, such as Letharia vulpina (wolf lichen). encyclopedie-environnement.orgearth.com However, lichens are notoriously slow-growing organisms, which makes their large-scale harvesting for compound extraction an unsustainable practice. earth.com This sourcing challenge is a significant bottleneck for the broader research and potential commercialization of vulpinic acid.

Biotechnology presents a viable and sustainable alternative to wild harvesting. alibaba.com A primary avenue of exploration is the cultivation of the lichen's fungal partner (the mycobiont) in controlled fermentation systems. mdpi.com Since the fungus is responsible for producing the secondary metabolites, this approach bypasses the need to harvest the entire lichen. encyclopedie-environnement.org

To make this method commercially feasible, yields must be optimized. Advanced biotechnological strategies can be employed, such as the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering culture conditions (e.g., media composition, temperature, pH) to stimulate the expression of otherwise "silent" biosynthetic gene clusters. mdpi.com This can lead to increased production of vulpinic acid or even the discovery of novel, related compounds. Furthermore, the application of multi-omics technologies, including genomics and transcriptomics, can help to fully map the biosynthetic pathway of vulpinic acid. mdpi.com This genetic blueprint can then be used for metabolic engineering, either in the original fungal host or by transferring the pathway to a more robust industrial microorganism like yeast or E. coli for large-scale, cost-effective production.

Further Exploration of Ecological Roles and Regulatory Mechanisms in Natural Environments

Understanding the natural function of vulpinic acid within the lichen ecosystem can provide valuable insights into its bioactivities and potential applications. Research indicates that vulpinic acid plays several crucial ecological roles for the organisms that produce it. wikipedia.orgearth.com

One of its most recognized functions is as an anti-feedant. wikipedia.org Its toxicity to certain mammals and insects serves as a chemical defense, deterring herbivores from grazing on the lichen. wikipedia.orgencyclopedie-environnement.org Another significant role is photoprotection. doi.org Found in the upper cortex of the lichen, vulpinic acid absorbs harmful ultraviolet (UV) radiation, thereby shielding the sensitive photosynthetic algal partner (the photobiont) from damage. wikipedia.orgdoi.org Recent studies have revealed that the photostability of vulpinic acid is significantly increased through its interaction with the exocellular polysaccharide matrix of the lichen, suggesting a sophisticated and synergistic protective system. chemrxiv.org

Despite these findings, many questions remain. Future ecological research should focus on the precise regulatory mechanisms that control vulpinic acid production. It is important to understand how environmental cues, such as seasonality, UV light intensity, temperature variations, and nutrient availability, trigger its biosynthesis. encyclopedie-environnement.orgearth.com Additionally, some evidence suggests that lichen metabolites may be involved in regulating the symbiotic relationship itself, possibly mediating a form of "controlled parasitism" by the fungus on the alga. researchgate.net Investigating this potential role in maintaining the delicate balance of the lichen symbiosis is a key area for future exploration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.